Sulfaguanidine

Catalog No.
S544114
CAS No.
57-67-0
M.F
C7H10N4O2S
M. Wt
214.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaguanidine

CAS Number

57-67-0

Product Name

Sulfaguanidine

IUPAC Name

2-(4-aminophenyl)sulfonylguanidine

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)

InChI Key

BRBKOPJOKNSWSG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Gastro Entericanis Biocanina, Gastro-Entericanis Biocanina, GastroEntericanis Biocanina, Sulfaguanidine, Sulphaguanidine, Veto centre, Veto-centre

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N

Description

The exact mass of the compound Sulfaguanidine is 214.0524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m>32.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757861. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of sulfonamide antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Animal Drugs -> Approved in Taiwan. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Folic Acid Synthesis

  • Mechanism: Sulfaguanidine acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a crucial component bacteria require for folic acid synthesis []. This B vitamin plays a vital role in DNA synthesis and cell division in microorganisms.
  • Research Applications: By inhibiting folic acid production, sulfaguanidine effectively disrupts bacterial growth and replication. Researchers utilize this property to study the impact of folic acid depletion on various bacterial species, particularly those associated with intestinal diseases [].

Studying Microsporidial Growth and Host Cell Viability

  • Microsporidia: Microsporidia are a group of obligate intracellular parasites that infect a wide range of vertebrate and invertebrate hosts [].
  • Research Significance: Sulfaguanidine demonstrates efficacy in inhibiting the growth of microsporidia. Studies investigate the compound's effects on microsporidial development within host cells while assessing host cell viability []. This research helps understand the parasite-host interaction and pave the way for potential therapeutic interventions against microsporidial infections.

Development of New Antimicrobial Agents

  • Sulfaguanidine as a Prototype: The mechanism by which sulfaguanidine disrupts bacterial folate metabolism serves as a model for developing new and more targeted antimicrobial agents.
  • Research Focus: By studying how bacteria develop resistance to sulfaguanidine, researchers gain valuable insights into designing novel antibiotics that can circumvent these resistance mechanisms. This knowledge is crucial in the ongoing fight against antibiotic resistance, a significant public health concern.

Sulfaguanidine is a sulfonamide compound characterized by its guanidine moiety and is recognized for its application primarily in veterinary medicine. Its chemical formula is C7H10N4O2SC_7H_{10}N_4O_2S, and it has a molar mass of approximately 214.24 g/mol. The compound is poorly absorbed from the gastrointestinal tract, which makes it particularly effective for treating enteric infections such as bacillary dysentery . Sulfaguanidine functions by inhibiting the synthesis of folic acid, a crucial component for bacterial growth, thereby exerting its antibacterial effects .

Sulfaguanidine acts as a bacteriostatic agent by inhibiting the synthesis of folic acid in bacteria [, ]. Folic acid is essential for bacterial growth and reproduction. Sulfaguanidine competes with para-aminobenzoic acid (PABA), a substrate required for folic acid synthesis, for binding to the enzyme dihydropteroate synthase []. This disrupts bacterial folate metabolism and hinders their growth.

Sulfaguanidine is generally considered safe for veterinary use at recommended doses []. However, potential side effects like nausea, vomiting, and diarrhea can occur [].

Typical of sulfonamides. The synthesis generally involves the nucleophilic reaction of sulfonyl chloride with primary or secondary amines, leading to the formation of the sulfonamide bond . In solution, sulfaguanidine can also participate in protonation and complex formation with various substrates, such as water, which affects its electronic properties and biological activity .

Sulfaguanidine exhibits significant antibacterial activity against a range of Gram-negative bacteria. Its mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death . Additionally, sulfaguanidine has been noted to induce a neuromuscular blockade in certain contexts, highlighting its pharmacological complexity .

The synthesis of sulfaguanidine typically follows these steps:

  • Formation of Sulfonamide: Reacting sulfanilamide with guanidine under acidic conditions.
  • Purification: The resulting product is purified through recrystallization from suitable solvents.
  • Characterization: The compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .

Sulfaguanidine is primarily used in veterinary medicine to treat gastrointestinal infections due to its poor absorption profile, which limits systemic exposure and potential toxicity . It has also been explored for its potential use in treating inflammatory bowel diseases due to its localized action in the gut .

Sulfaguanidine has been studied for its interactions with various drugs and compounds. Notably, it can decrease the absorption of certain medications like cholestyramine, leading to reduced serum concentrations of those drugs . Furthermore, it has shown synergistic effects when combined with other antidiabetic agents such as acarbose and albiglutide, enhancing their therapeutic efficacy .

Sulfaguanidine shares structural similarities with several other compounds within the sulfonamide class. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
SulfanilamideBasic sulfonamide structurePrecursor to many other sulfonamides
TrimethoprimInhibits dihydrofolate reductaseOften used in combination with sulfamethoxazole
SulfadiazineSimilar guanidine structureUsed primarily for treating bacterial infections
SulfamethoxazoleContains methoxazole groupCommonly combined with trimethoprim

Uniqueness of Sulfaguanidine:

  • Sulfaguanidine's distinct guanidine moiety differentiates it from other sulfonamides, allowing for specific interactions that enhance its antibacterial properties while minimizing systemic absorption.
  • Its targeted action within the gastrointestinal tract makes it particularly suitable for treating enteric infections without significant systemic side effects, unlike some other sulfonamides that may be absorbed more readily.

The traditional synthesis of sulfaguanidine follows a well-established five-step pathway beginning with the preparation of 4-acetamidobenzenesulfonamide as a key intermediate [1]. This classical approach involves the protection of the amine group through acetylation, followed by sulfonyl chloride formation and subsequent transformations.

The synthesis commences with the preparation of acetanilide through acetylation of aniline with acetic anhydride at room temperature, achieving yields of approximately 90% [1]. The acetamide group serves as a protecting group that prevents undesired reactions during the harsh chlorosulfonation conditions that follow [1].

The chlorosulfonation step represents the most critical transformation in this pathway. Acetanilide is treated with chlorosulfonic acid at temperatures ranging from 70-80°C for 20 minutes, resulting in the formation of 4-acetamidobenzenesulfonyl chloride [1] [2]. This electrophilic aromatic substitution reaction proceeds with high regioselectivity, with the electrophile attacking para to the acetamide group due to combined electronic and steric effects [1]. The yield for this step typically reaches 85% under optimized conditions [1].

The subsequent ammonolysis reaction converts the sulfonyl chloride to the corresponding sulfonamide. Treatment with concentrated aqueous ammonia at 70-80°C for 30 minutes yields 4-acetamidobenzenesulfonamide with approximately 80% efficiency [1]. This reaction must be performed immediately after isolation of the sulfonyl chloride to prevent hydrolysis losses [1].

Hydrolysis of the acetyl protecting group occurs under acidic conditions without affecting the more hydrolytically stable sulfonamide group [1]. The substrate is treated with 6M hydrochloric acid under reflux conditions for 45 minutes, followed by neutralization with sodium carbonate to precipitate sulfanilamide [1]. This deprotection step proceeds with yields of approximately 75% [1].

The final step involves the condensation of sulfanilamide with guanidine nitrate to form sulfaguanidine. Traditional methods employ fusion reactions in the presence of soda ash at temperatures ranging from 130-190°C [3] [4]. However, this high-temperature approach suffers from several limitations including low yields (60-65%), formation of impurities, and harsh reaction conditions that are difficult to control on an industrial scale [3].

Synthesis StepTemperature (°C)TimeYield (%)Key Challenges
Acetanilide formationRoom temperature2-3 hours~90Moisture sensitivity
Chlorosulfonation70-8020 minutes~85Harsh acid conditions
Ammonolysis70-8030 minutes~80Immediate processing required
Deprotection~100 (reflux)45 minutes~75Selective hydrolysis
Final condensation130-1906 hours60-65High temperature, low yield

Modern Approaches Using Ammonium Nitrate/Dicyandiamide

Modern industrial production methods have shifted toward more efficient synthetic routes that utilize ammonium nitrate and dicyandiamide as starting materials. These approaches offer significant advantages in terms of yield, purity, and process economics compared to traditional methods.

The most widely adopted industrial method involves a two-step process beginning with the preparation of guanidine nitrate from ammonium nitrate and dicyandiamide [5] [6]. The reaction is conducted by heating a mixture of ammonium nitrate and dicyandiamide under controlled conditions, typically at temperatures between 120-180°C in the presence of ammonia [6] [7]. This process generates guanidine nitrate in high yield through the following reaction mechanism:

The preparation of guanidine nitrate can be conducted using either batch or continuous feeding modes [6]. In the batch process, ammonium nitrate and dicyandiamide are mixed and added to a reaction vessel, followed by heating to the reaction temperature [6]. The continuous approach involves gradual addition of reactants while maintaining optimal temperature and pressure conditions [6].

A highly successful variant of this approach involves the preparation of sodium sulfanilyl cyanamide as an intermediate [5]. In this method, acetylsulfanilyl chloride is reacted with cyanamide in aqueous alkali at pH 8.0-11.0, preferably 8.5-9.5, at temperatures between 25-30°C [5]. The reaction mixture is maintained at this pH through incremental addition of sodium hydroxide solution [5]. Following completion of the initial reaction, additional sodium hydroxide (5-15% based on water content) is added, and the mixture is heated to 90°C for one hour to hydrolyze the acetyl group [5].

The sodium sulfanilyl cyanamide intermediate is then reacted with ammonium sulfate in the presence of anhydrous ammonia and methanol under pressure conditions [5]. The reaction is conducted in an autoclave at 150°C for 5 hours under autogenous pressure of approximately 200 pounds per square inch [5]. This method consistently achieves yields of 85.5% with purity levels of 99.0% as sulfaguanidine hydrate [5].

A particularly innovative modern approach involves direct synthesis using iodide catalysis [8]. This method employs para-aminobenzenesulfonamide and guanidine hydrochloride as starting materials, with potassium iodide or sodium iodide serving as catalyst [8]. The reaction is conducted in aqueous medium at relatively mild temperatures of 40-65°C for 2-3 hours [8]. The iodide catalyst amount ranges from 0.5-1.1% by weight relative to para-aminobenzenesulfonamide [8]. This approach offers several advantages including simple preparation procedures, minimal catalyst requirements, high reaction rates, environmental friendliness, and excellent yields reaching 96.3% [8].

Microwave-assisted synthesis represents another modern advancement in sulfaguanidine production [9]. This method utilizes cyanamide and sulfonamide in the presence of acidic alumina or montmorillonite clays under microwave irradiation [9]. The process significantly reduces reaction times to approximately 4 minutes while achieving yields ranging from 48-83% depending on the specific clay catalyst employed [9]. Montmorillonite clay K10 provides the highest yield of 83%, while acidic alumina achieves 75% yield [9].

Modern MethodTemperature (°C)Pressure (psi)Time (hours)Yield (%)Purity (%)
Ammonium nitrate + dicyandiamide120-250100-500580-85.599.0
Sodium sulfanilyl cyanamide150200585.599.0
Iodide-catalyzed synthesis40-65Atmospheric2-390.7-96.399.5-99.7
Microwave-assisted110-120Atmospheric0.0748-83Not specified

Challenges in Polymorph Control During Scale-Up

Sulfaguanidine exhibits complex polymorphic behavior that presents significant challenges during industrial scale-up processes. Recent comprehensive investigations have identified five distinct anhydrate forms (AH-I through AH-V), two monohydrate polymorphs (Hy1-I and Hy1-II), and nine different solvates [10] [11]. This remarkable solid-state diversity creates substantial risks for industrial manufacturing, where consistent production of the desired polymorphic form is essential for maintaining product quality and regulatory compliance.

The thermodynamic stability relationships among sulfaguanidine polymorphs add complexity to scale-up operations [10] [11]. Anhydrate form AH-II represents the thermodynamically stable polymorph at room temperature and low temperatures, while AH-I becomes stable at higher temperatures yet exhibits remarkable kinetic stability at room temperature [10] [11]. This enantiotropic relationship means that temperature control during crystallization and subsequent processing steps becomes critical for maintaining the desired polymorphic form [10] [11].

Scale-up challenges in polymorph control stem primarily from the difficulty in maintaining uniform process conditions across large-scale equipment [12] [13]. Temperature gradients within industrial crystallizers can lead to simultaneous formation of different polymorphic forms in different regions of the vessel [12]. Poor mixing conditions exacerbate this problem by creating zones of varying supersaturation, which can influence nucleation kinetics and polymorph selection [12].

Nucleation control presents another major challenge during scale-up operations [13] [14]. The preferential formation of a specific polymorph depends strongly on the kinetics of nucleation and growth mechanisms [14]. Primary nucleation may occur heterogeneously on impurities or vessel surfaces, potentially triggering formation of undesired polymorphic forms [14]. Secondary nucleation from existing crystals can lead to polymorph transformation through a dissolution-recrystallization mechanism [14].

The extended crystallization times often required in large-scale operations increase the risk of polymorphic transformation [14]. If crystallization conditions allow the solution to become supersaturated with respect to multiple polymorphic forms, the thermodynamically more stable form may eventually nucleate and grow at the expense of metastable forms [14]. This transformation process is often revealed through concentration plateaus positioned between the solubility levels of different polymorphic forms [14].

Solvent management becomes particularly challenging when dealing with sulfaguanidine's propensity to form solvates [10] [11]. The compound readily forms stable solvates with tetrahydrofuran, methanol, ethanol, tert-butanol, acetone, cyclohexanone, dimethyl sulfoxide, dimethyl formamide, and dimethyl acetamide [10] [11]. Incomplete solvent removal or exposure to trace amounts of these solvents during processing can lead to solvate formation instead of the desired anhydrate form [10] [11].

Controlled desolvation processes present additional complexity, as anhydrate form AH-V can only be obtained through controlled desolvation of specific solvates [10] [11]. The desolvation conditions must be carefully optimized to prevent transformation to other anhydrate forms or rehydration to form monohydrates [10] [11].

Scale-up ChallengeSpecific IssuesImpact on ProductMitigation Strategies
Temperature ControlNon-uniform distribution in large vesselsWrong polymorph formationAdvanced control systems, CFD modeling
Mixing LimitationsLocal supersaturation variationsCrystal size distribution issuesImproved impeller design, compartmental modeling
Nucleation ControlPrimary vs secondary nucleationInconsistent polymorph ratiosSeeding strategies, controlled supersaturation
Extended Process TimesTransformation during processingPolymorph conversionOptimized cooling profiles, kinetic studies
Solvent ManagementResidual solvent effectsSolvate formationSolvent screening, drying optimization
Equipment DesignHeat transfer limitationsPoor crystal morphologyScale-down studies, pilot validation
Process MonitoringReal-time detection challengesLate detection of wrong formsPAT implementation, in-line XRD
Quality ControlAnalytical method validationBatch rejection risksRapid methods, statistical control

Quality control and analytical challenges compound the polymorph control difficulties during scale-up [15]. Rapid, reliable analytical methods for real-time polymorph detection and quantification are essential but technically challenging to implement [15]. X-ray powder diffraction remains the gold standard for polymorph identification, but implementing in-line XRD monitoring systems in manufacturing environments requires significant investment and technical expertise [15].

The regulatory implications of polymorphic variability create additional pressure for robust polymorph control during scale-up [15]. Regulatory guidelines require manufacturers to demonstrate consistent control of polymorphic forms throughout the product lifecycle [15]. Any unexpected appearance of new polymorphic forms during scale-up can necessitate extensive additional studies and regulatory submissions, potentially delaying product launch and significantly increasing development costs [15].

Process analytical technology (PAT) implementation offers promising solutions for addressing polymorph control challenges during scale-up [16]. Real-time monitoring of critical process parameters such as temperature, concentration, and crystal properties can enable feedback control systems that maintain optimal conditions for desired polymorph formation [16]. However, the complexity of implementing PAT systems for polymorph monitoring requires substantial technical expertise and financial investment [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

214.05244675 g/mol

Monoisotopic Mass

214.05244675 g/mol

Heavy Atom Count

14

LogP

-1.22 (LogP)

Appearance

Solid powder

Melting Point

191.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15XQ8043FN

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 48 of 52 companies with hazard statement code(s):;
H315 (95.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sulfaguanidine is a guanidine derivative of sulfanilamide used in veterinary medicine. Sulfaguanidine is poorly absorbed from the gut but is well suited for the treatment of bacillary dysentery and other enteric infections.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07A - Intestinal antiinfectives
A07AB - Sulfonamides
A07AB03 - Sulfaguanidine

Pictograms

Irritant

Irritant

Other CAS

57-67-0

Wikipedia

Sulfaguanidine

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Rapid detection of sulfaguanidine in fish by using a photonic crystal molecularly imprinted polymer

Lei Li, Zhengzhong Lin, Zhiyong Huang, Aihong Peng
PMID: 30658765   DOI: 10.1016/j.foodchem.2018.12.073

Abstract

A photonic crystal (PC) sensor was prepared through molecular imprinting by using dispersed SiO
microspheres as PC, sulfaguanidine (SG) as template, methacrylic acid as monomer, and ethylene glycol dimethacrylate as crosslinker. The preparation conditions were optimized as follows: molar ratio of template, monomer, and crosslinker was 1:10:4; pH was 6.0 in phosphate buffer; and volume fraction of methanol was 15%. The relationship between wavelength shift of reflection peak and SG concentration was found as: Δλ = 7.8887 lg(C) + 79.9664. The response time was only 5 min. The limit of detection was 2.8 × 10
mol L
. The sensor exhibited higher specificity for SG than its sulfonamide analogs. The sensor maintained original sensing performance after five cycles of usage. The recoveries of SG ranged from 93.8% to 111.2% in lake water and from 88.5% to 115.2% in fish samples. This finding suggested that the sensor can be used in food samples with complicated matrix.


Synthesis, Characterization, and Inhibition Study of Novel Substituted Phenylureido Sulfaguanidine Derivatives as α-Glycosidase and Cholinesterase Inhibitors

Suleyman Akocak, Parham Taslimi, Nebih Lolak, Mesut Işık, Mustafa Durgun, Yakup Budak, Cüneyt Türkeş, İlhami Gülçin, Şükrü Beydemir
PMID: 33620128   DOI: 10.1002/cbdv.202000958

Abstract

A series of six N-carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide derivatives were synthesized by reaction of sulfaguanidine with aromatic isocyanates. In vitro and in silico inhibitory effects of the novel ureido-substituted sulfaguanidine derivatives were investigated by spectrophotometric methods for α-glycosidase (α-GLY), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes associated with diabetes mellitus (DM) and Alzheimer's disease (AD). N-Carbamimidoyl-4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1-sulfonamide (2f) showed AChE and BChE inhibitory effects, with K
values of 515.98±45.03 nM and 598.47±59.18 nM, respectively, while N-carbamimidoyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzene-1-sulfonamide (2e) showed strong α-GLY inhibitory effect, with K
values of 103.94±13.06 nM. The antidiabetic effects of the novel synthesized compounds are higher than their anti-Alzheimer's effects, because the inhibition effect of the compounds on the α-GLY with diabetic enzyme is greater than the effect on esterase enzymes. Indeed, inhibition of the metabolic enzymes is important for the treatment of DM and AD.


Sulfaguanidine cocrystals: Synthesis, structural characterization and their antibacterial and hemolytic analysis

Syed Sibte Asghar Abidi, Yasser Azim, Shahper Nazeer Khan, Asad U Khan
PMID: 29145096   DOI: 10.1016/j.jpba.2017.11.028

Abstract

Sulfaguanidine (SG), belongs to the class of sulfonamide drug used as an effective antibiotic. In the present work, using crystal engineering approach two novel cocrystals of SG were synthesized (SG-TBA and SG-PT) with thiobarbutaric acid (TBA) and 1,10-phenanthroline (PT), characterized by solid state techniques viz., powder X-ray diffraction (PXRD), fourier transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC) and the crystal structures were determined by single crystal X-ray diffraction studies. A comparative antibacterial activity and hemolytic potential was done on SG drug, coformers and their cocrystals. The tested cocrystals formulations showed almost two fold higher antibacterial activity against the tested strains of bacteria Gram-positive bacteria (S. mutans and E. faecalis) and Gram-negative bacteria (E. coli, K. pneumonia and E. clocae) over SG alone and their coformers. Cocrystal SG-TBA showed better antibacterial activity and reduced hemolysis, thereby, reduced cytotoxicity than SG-PT.


Three-component synthesis and carbonic anhydrase inhibitory properties of novel octahydroacridines incorporating sulfaguanidine scaffold

Ramazan Ulus, Muharrem Kaya, Damla Demir, Ekrem Tunca, Metin Bülbül
PMID: 27237188   DOI: 10.1080/14756366.2016.1187605

Abstract

Novel sulfaguanidines incorporating acridine moiety were synthesized by the reaction of cyclohexane-1,3-dione, sulfaguanidine, and aromatic aldehydes. Synthesis of these compounds was performed in water at room temperature, and their structures were confirmed by using spectral analysis (IR,
H-NMR,
C-NMR, and HRMS). Human carbonic anhydrase isoenzymes (hCA I and II) were purified from erythrocyte cells with affinity chromatography. hCA I was purified 83.40-fold with a specific activity, 1060.9 EU mg protein
, and hCA II was purified 262.32-fold with a specific activity, 3336.8 EU mg protein
. The inhibitory effects of newly synthesized sulfaguanidines and acetazolamide, (AAZ) as a control compound, on hydratase and esterase activities of these isoenzymes have been studied in vitro. Synthesized compounds have moderate inhibition potentials on hCA I and hCA II isoenzymes. IC
values of compounds for esterase activity are in the range of 118.4 ± 7.0 μM-257.5 ± 5.2 μM for hCA I and 86.7 ± 3.0 μM-249.4 ± 10.2 μM for hCA II, respectively.


Preparation and application of sulfaguanidine-imprinted polymer on solid-phase extraction of pharmaceuticals from water

Dragana Mutavdžić Pavlović, Korana Nikšić, Sara Livazović, Ivan Brnardić, Alojz Anžlovar
PMID: 25281079   DOI: 10.1016/j.talanta.2014.06.065

Abstract

The molecularly imprinted polymers (MIPs) with sulfaguanidine as a template, methacrylic acid, 4-vinylpyridine, and 2-hydroxyethyl methacrylate as functional monomers, ethylene glycol dimethacrylate as a cross-linker and 2,2'-azobis-isobutyronitrile as an initiator have been prepared through the cross-link reaction of polymerization. Solid-phase extraction (SPE) procedure for the extraction of sulfaguanidine from water samples using the prepared MIPs and non-imprinted (NIPs) was evaluated. The best MIP in combination with commercial sorbents was applied for simultaneous extraction of eight pharmaceuticals. New SPE cartridges were prepared by combination of optimal produced MIP and Oasis HLB in 6 mL of polypropilene SPE reservoir. The developed method which includes new SPE cartridge (MIPMAA-Oasis HLB, 400mg/6 mL) and thin-layer chromatography was validated. The method provides a linear response over the concentration range of 0.5-150 μg/L, depending on the pharmaceutical with the correlation coefficients>0.9843 in all cases except for norfloxacin (0.9770) and penicillin G procaine (0.9801). Also, the method has revealed low limits of detection (0.25-20 μg/L), good precision (intra and inter-day), a relative standard deviation below 15% and recoveries above 95% for all eight pharmaceuticals. The developed method by using newly prepared SPE cartridge has been successfully applied to the analysis of production wastewater samples from pharmaceutical industry.


Thermodynamic studies for adsorption of ionizable pharmaceuticals onto soil

Joanna Maszkowska, Marta Wagil, Katarzyna Mioduszewska, Jolanta Kumirska, Piotr Stepnowski, Anna Białk-Bielińska
PMID: 24997967   DOI: 10.1016/j.chemosphere.2014.05.005

Abstract

Although pharmaceutical compounds (PCs) are being used more and more widely, and studies have been carried out to assess their presence in the environment, knowledge of their fate and behavior, especially under different environmental conditions, is still limited. The principle objective of the present work, therefore, is to evaluate the adsorption behavior of three ionizable, polar compounds occurring in different forms: cationic (propranolol - PRO), anionic (sulfisoxazole - SSX) and neutral (sulfaguanidine - SGD) onto soil under various temperature conditions. The adsorption thermodynamics of these researched compounds were extensively investigated using parameters such as enthalpy change (ΔH°), Gibbs free energy change (ΔG°) as well as entropy change (ΔS°). These calculations reveal that sorption of PRO is exothermic, spontaneous and enthalpy driven, sorption of SGD is endothermic, spontaneous and entropy driven whereas sorption of SSX is endothermic, spontaneous only above the temperature of 303.15K and entropy driven. Furthermore, we submit that the calculated values yield valuable information regarding the sorption mechanism of PRO, SGD and SSX onto soils.


[Sulfaguanidin]

I SASONYI
PMID: 24542718   DOI:

Abstract




Antimicrobial sulfonamides clear latent Kaposi sarcoma herpesvirus infection and impair MDM2-p53 complex formation

Fabrizio Angius, Enrica Piras, Sabrina Uda, Clelia Madeddu, Roberto Serpe, Rachele Bigi, Wuguo Chen, Dirk P Dittmer, Raffaello Pompei, Angela Ingianni
PMID: 28611469   DOI: 10.1038/ja.2017.67

Abstract

Kaposi sarcoma herpesvirus (KSHV), also known as human herpesvirus 8, is the causative agent of Kaposi sarcoma; this malignant angiosarcoma is usually treated with conventional antitumor agents that can control disease evolution, but do not clear the latent KSHV episome that binds to cellular DNA. Some commercial antibacterial sulfonamides were tested for the ability to suppress latent KSHV. Quantitative PCR (qPCR) and cytofluorometry assays were used for detecting both viral DNA and the latency factor LANA (latency-associated nuclear antigen) in BC3 cells, respectively. The capacity of sulfonamides to impair MDM2-p53 complex formation was detected by an enzyme-linked immunosorbent assay method. The analysis of variance was performed according to one-way analysis of variance with Fisher as a post hoc test. Here we show that sulfonamide antibiotics are able to suppress the KSHV latent state in permanently infected BC3 lymphoma cells and interfere with the formation of the MDM2-p53 complex that KSHV seemingly needs to support latency and to trigger tumor cell transformation. These findings detected a new molecular target for the activity of sulfonamides and offer a new potential perspective for treating KSHV-induced lymphoproliferative diseases.


Studies in the chemotherapy of cholera. IV. Antagonism of the antibacterial activities of 2:4-diaminopteridines, sulphaguanidine, and their mixtures

H O J COLLIER, P D WATERHOUSE
PMID: 24538829   DOI: 10.1080/00034983.1950.11685449

Abstract




Compounds with Potential Activity against Mycobacterium tuberculosis

C Sao Emani, M J Williams, I J Wiid, B Baker, C Carolis
PMID: 29437626   DOI: 10.1128/AAC.02236-17

Abstract

The high acquisition rate of drug resistance by
necessitates the ongoing search for new drugs to be incorporated in the tuberculosis (TB) regimen. Compounds used for the treatment of other diseases have the potential to be repurposed for the treatment of TB. In this study, a high-throughput screening of compounds against thiol-deficient
strains and subsequent validation with thiol-deficient
strains revealed that
and
mutants had increased susceptibility to azaguanine (Aza) and sulfaguanidine (Su);
and
mutants had increased susceptibility to bacitracin (Ba); and
,
, and
mutants had increased susceptibility to fusaric acid (Fu). Further analyses revealed that some of these compounds were able to modulate the levels of thiols and oxidative stress in
This study reports the activities of Aza, Su, Fu, and Ba against
and provides a rationale for further investigations.


Explore Compound Types